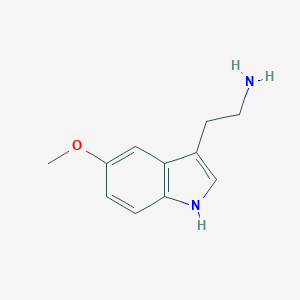

5-Methoxytryptamine

Descripción general

Descripción

Métodos De Preparación

La mexamina se puede sintetizar a través de la desacetilación de la melatonina. El proceso implica hacer reaccionar la N-acetil serotonina en una solución acuoso-alcohólica-alcalina con un exceso de un agente metilante a una temperatura no superior a 50 °C . Otro método consiste en desacetilar la melatonina en una solución alcalina caliente que contiene un alcohol insoluble en agua y luego acidificar la fase alcohólica con ácido clorhídrico .

Análisis De Reacciones Químicas

Metabolic Degradation Pathways

5-MT undergoes extensive metabolism via monoamine oxidase (MAO) and cytochrome P450 enzymes:

MAO-Mediated Deamination

-

Primary Pathway : MAO-A preferentially deaminates 5-MT to 5-methoxyindole-3-acetaldehyde, which is further oxidized to 5-methoxyindole-3-acetic acid (5-MIAA) or reduced to 5-methoxytryptophol .

-

Inhibition by MAOIs : MAO inhibitors (e.g., clorgyline) elevate 5-MT levels by up to 20-fold in the brain .

CYP2D6-Mediated O-Demethylation

-

Reaction : CYP2D6 converts 5-MT to serotonin via O-demethylation, a process enhanced by substrate protonation (5-MTH⁺) .

-

Regioselectivity : Glu216 in CYP2D6's active site stabilizes the NH₃⁺ group of 5-MTH⁺, directing demethylation .

Metabolite Profiles :

| Metabolite | Enzyme | Biological Role | Reference |

|---|---|---|---|

| 5-MIAA | MAO-A | Excreted in urine | |

| Serotonin | CYP2D6 | Neurotransmitter |

Derivatization

-

Acetylation : 5-MT reacts with acetic anhydride to form N-acetyl-5-methoxytryptamine (melatonin precursor) .

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | 2N NaOH, 135°C, 2.5 hrs | 71% | |

| Acetylation | Acetic anhydride, CH₂Cl₂ | 80% |

Enzymatic Interactions in Therapeutic Contexts

-

MAO Potentiation : Co-administration with MAO inhibitors (e.g., tranylcypromine) amplifies 5-MT’s behavioral effects in animal models .

-

CYP2D6 Polymorphism : Genetic variations in CYP2D6 affect 5-MT conversion to serotonin, influencing individual responses .

Key Research Findings

-

DFT Studies : Density functional theory reveals CYP2D6’s two-state reactivity during O-demethylation, with Fe(IV) and Fe(III) intermediates .

-

Species Variability : Hamsters show MAO-B insensitivity to 5-MT metabolism compared to rats .

-

Thermodynamics : 5-MT’s O-demethylation has an activation energy of ~12 kcal/mol, favoring protonated substrates .

Aplicaciones Científicas De Investigación

Pharmacological Applications

5-MT is primarily known for its role as a serotonin receptor agonist, which has implications for treating various conditions:

- Cardiovascular Protection : Research indicates that 5-MT can prevent and treat cardiac toxicity induced by drugs such as Doxorubicin. It reduces serum creatine kinase-MB levels, which are markers of cardiac injury. The compound has shown efficacy in mitigating myocardial ischemia and infarction, suggesting its potential as a cardioprotective agent in clinical settings .

- Neuroprotection : 5-MT may also benefit neurological health by preventing conditions such as cerebral ischemia and infarction. Its ability to protect against oxidative stress could be crucial for treating neurodegenerative diseases .

- Renal and Intestinal Health : The compound has been studied for its protective effects on renal tissues during ischemic events and may aid in treating intestinal ischemia. This broadens its applicability beyond cardiovascular health to gastrointestinal and renal medicine .

Mental Health Applications

The serotonergic activity of 5-MT positions it as a candidate for mental health treatments:

- Depression and Anxiety : 5-MT has been implicated in the treatment of mood disorders. Its analogs, particularly 5-MeO-DMT, have been researched for their potential to alleviate treatment-resistant depression (TRD). Clinical trials are underway to evaluate the efficacy of these compounds in providing relief from severe depression symptoms .

- Psychedelic Research : Emerging studies highlight the therapeutic promise of psychedelics like 5-MeO-DMT for conditions such as PTSD, anxiety, and depression. These compounds can stimulate serotonin receptors, potentially leading to rapid symptom relief and significant psychological experiences .

Comprehensive Data Table

Case Studies

- Cardioprotective Effects : A study demonstrated that administering 5-MT significantly reduced cardiac injury markers in patients undergoing chemotherapy with Doxorubicin. The effective dosage ranged from 0.7 to 7.0 mg/kg body weight, tailored based on individual patient needs .

- Mental Health Trials : In a clinical trial involving patients with TRD, those receiving 5-MeO-DMT reported substantial reductions in depressive symptoms compared to control groups. The study highlighted the compound's rapid onset of action and sustained effects over time .

- Neuroprotective Research : Animal studies have shown that 5-MT administration can improve outcomes following induced cerebral ischemia, suggesting its potential role in neuroprotection during stroke events .

Mecanismo De Acción

La mexamina ejerce sus efectos al actuar como un agonista completo en múltiples receptores de serotonina, incluyendo 5-HT1, 5-HT2, 5-HT4, 5-HT6 y 5-HT7 . Imita los efectos de la serotonina al estimular la actividad fisiológica en estos receptores. Esta interacción influye en varios procesos biológicos, incluyendo la regulación del estado de ánimo, el sueño y los ritmos circadianos .

Comparación Con Compuestos Similares

La mexamina es similar a otros derivados de triptamina como:

Serotonina: Ambos compuestos interactúan con los receptores de serotonina, pero la mexamina tiene una mayor afinidad por ciertos subtipos.

Melatonina: La mexamina es una forma desacetilada de la melatonina y comparte funciones reguladoras similares en los ritmos circadianos.

5-Hidroxitriptamina:

La singularidad de la mexamina radica en su perfil específico de afinidad por los receptores y su ocurrencia natural en el cuerpo como un metabolito de la melatonina .

Actividad Biológica

5-Methoxytryptamine (5-MT) is a naturally occurring compound in the tryptamine family, recognized for its significant biological activities. This article explores the pharmacological properties, therapeutic potential, and molecular mechanisms of 5-MT, drawing from diverse research sources.

Chemical Structure and Metabolism

5-MT is a derivative of tryptamine, characterized by the presence of a methoxy group at the fifth position of the indole ring. This structural modification plays a crucial role in its biological activity. In humans, 5-MT is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, which converts it into serotonin (5-hydroxytryptamine) at a high turnover rate . This conversion is significant as serotonin is a key neurotransmitter involved in mood regulation, anxiety, and other neurophysiological functions.

1. Serotonergic Activity

5-MT exhibits serotonergic activity by acting as a substrate for serotonin synthesis. Its metabolism to serotonin suggests that it may influence various physiological processes, including mood and behavior .

2. Receptor Interactions

Research indicates that 5-MT interacts with multiple serotonin receptors, notably 5-HT1A and 5-HT2A. These interactions are essential for its anxiolytic and antidepressant-like effects. A study highlighted the structure-activity relationship (SAR) of 5-MT analogs at these receptors, revealing that specific modifications can enhance selectivity and potency .

Case Studies and Clinical Findings

Recent studies have explored the therapeutic potential of 5-MT in treating psychiatric disorders:

- A longitudinal case study involving a 23-year-old female with chronic PTSD demonstrated that vaporized bufotoxin containing approximately 10–15 mg of 5-MeO-DMT (a related compound) led to significant improvements in PTSD symptoms. The subject reported enhanced mood and reduced hopelessness following treatment .

- Another study examined the effects of 5-MT on reproductive health in male Syrian hamsters, suggesting potential roles in sexual behavior modulation .

Signal Transduction Pathways

The pharmacological effects of 5-MT are mediated through various signaling pathways:

- G Protein-Coupled Receptors (GPCRs) : Activation of 5-HT receptors leads to downstream signaling cascades involving phospholipase C (PLC), which can influence neuronal excitability and neurotransmitter release .

- Neuroinflammation : Research indicates that 5-MT may have anti-inflammatory properties by modulating cytokine release in immune cells, which could be beneficial in neurodegenerative conditions .

Comparative Efficacy

| Compound | Target Receptor | Therapeutic Effects | Study Reference |

|---|---|---|---|

| This compound | 5-HT1A | Anxiolytic, Antidepressant | |

| 5-MeO-DMT | 5-HT2A | PTSD treatment | |

| Bufotenin | Various | Anti-inflammatory |

Safety and Side Effects

While studies indicate that 5-MT is generally well-tolerated, some adverse effects have been reported. In the case study mentioned earlier, subjects experienced acute nausea and overwhelming subjective effects during treatment. Monitoring vital signs during administration was crucial to ensure safety .

Propiedades

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEJPPKMYBDEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Record name | 5-methoxytryptamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/5-methoxytryptamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209638 | |

| Record name | 5-Methoxy-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

608-07-1 | |

| Record name | 5-Methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYTRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methoxyindol-3-yl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121.5 °C | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.